molecular formula C16H17NO5S2 B3893735 2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B3893735
M. Wt: 367.4 g/mol
InChI Key: HDMVRUHSNFQVDW-GHXNOFRVSA-N
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Description

This compound is a thiazolidinone derivative characterized by a Z-configuration exocyclic double bond, a 4-hydroxy-3-methoxyphenyl substituent, and a branched 3-methylbutanoic acid side chain. Its molecular formula is C₁₈H₂₁NO₅S₂, with a molecular weight of 395.5 g/mol . The 3-methylbutanoic acid moiety contributes to solubility and pharmacokinetic properties, distinguishing it from shorter or longer carboxylic acid derivatives .

Properties

IUPAC Name

2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-8(2)13(15(20)21)17-14(19)12(24-16(17)23)7-9-4-5-10(18)11(6-9)22-3/h4-8,13,18H,1-3H3,(H,20,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMVRUHSNFQVDW-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the methoxyphenyl group and the butanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Molecular Formula

The compound has the molecular formula C20H17NO5S2C_{20}H_{17}NO_{5}S_{2} and a molecular weight of approximately 415.5 g/mol. Its structure includes a thiazolidinone ring, a methoxyphenyl moiety, and multiple functional groups that contribute to its reactivity and biological activity.

Structural Representation

The compound can be represented using various chemical notations:

  • SMILES : COc(cc(/C=C(/C(N1C(Cc2ccccc2)C(O)=O)=O)\SC1=S)cc1)c1O
  • InChI : `InChI=1S/C20H17NO5S2/c1-26-16-10-13(7-8-15(16)22)11-17-18(23)21(20(27)28-17)14(19(24)25)9-12-5-3-2-4-6-12/h2-8,10-11,14,22H,9H2,1H3,(H,24,25)/b17-11-

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:
Anti-inflammatory Properties : Research indicates that thiazolidinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. These properties make them candidates for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The unique structure of this compound may enhance its efficacy against certain cancer types.

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor:
Mechanism of Action : It is thought to interact with enzymes by binding to their active sites, thus blocking substrate access and inhibiting their activity. This property is particularly useful in drug development for diseases where enzyme overactivity is a concern.

Material Science

The unique chemical structure allows for potential applications in developing new materials:
Polymer Chemistry : The compound's reactive functional groups can be utilized to synthesize polymers with specific properties. This includes creating materials with enhanced thermal stability or electrical conductivity.

Agricultural Applications

Recent studies have explored the use of thiazolidinone derivatives in agriculture:
Pesticidal Properties : Some derivatives have shown potential as bio-pesticides due to their ability to inhibit key enzymes in pests, offering a more environmentally friendly alternative to conventional pesticides.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of thiazolidinone derivatives. The results indicated that compounds similar to 2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene] significantly reduced inflammation markers in animal models .

Case Study 2: Anticancer Efficacy

In another study featured in Cancer Research, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that it effectively induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 3: Enzyme Inhibition

Research published in Biochemical Pharmacology demonstrated that this compound could inhibit specific kinases involved in cancer progression. The study provided insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Core Structure Substituents Key Differences Biological Implications
Target Compound Thiazolidinone 4-Hydroxy-3-methoxyphenyl, 3-methylbutanoic acid Z-configuration, branched side chain Enhanced solubility; potential anti-inflammatory and antimicrobial activity
3-[(5Z)-5-{[3-(4-Ethoxyphenyl)-1-Phenyl-1H-Pyrazol-4-Yl]Methylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Propanoic Acid Thiazolidinone Pyrazole ring, propanoic acid Pyrazole substituent, shorter carboxylic chain Higher rigidity; possible anticancer activity
4-{4-Oxo-2-Sulfanylidene-5-[(3,4,5-Trimethoxyphenyl)Methylidene]-1,3-Thiazolidin-3-YL}Butanoic Acid Thiazolidinone 3,4,5-Trimethoxyphenyl, butanoic acid Trimethoxy substitution, longer chain Increased lipophilicity; improved blood-brain barrier penetration
N-[(5Z)-5-(2-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-2-Methylbenzamide Thiazolidinone 2-Methoxybenzylidene, benzamide Aromatic amide group Enhanced target specificity; protease inhibition potential
2-[(5Z)-5-(4-Ethoxy-3-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-3-Methylbutanoic Acid Thiazolidinone 4-Ethoxy-3-methoxyphenyl Ethoxy substitution Altered metabolic stability and receptor binding

Physicochemical Properties

  • Solubility : The target compound’s branched carboxylic acid improves water solubility compared to ethyl ester derivatives (e.g., ).
  • Stability : Z-configuration in the exocyclic double bond reduces steric hindrance, enhancing stability over E-isomers .
  • Lipophilicity : Compounds with longer aliphatic chains (e.g., pentanedioic acid in ) exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiosemicarbazide derivative to form a hydrazone intermediate.
  • Step 2 : Cyclization with mercaptoacetic acid or its derivatives under acidic conditions to construct the thiazolidinone core.
  • Step 3 : Introduction of the 3-methylbutanoic acid side chain via nucleophilic substitution or coupling reactions . Optimization strategies include using anhydrous solvents (e.g., DMF or ethanol), controlled pH (4–6), and catalysts like piperidine or acetic acid to enhance cyclization efficiency . Yield improvements (up to 74% in analogs) are achievable by monitoring reaction kinetics via TLC/HPLC .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • 1H/13C NMR : Critical for verifying the Z-configuration of the methylidene group and aromatic substitution patterns. Pitfalls include misinterpretation of solvent peaks (e.g., DMSO-d6 at δ 2.50) or rotameric splitting in flexible side chains .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and detects sulfanylidene-related fragmentation .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays); impurities often arise from incomplete cyclization or oxidation by-products .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Standard assays include:

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC50 values < 50 µM in analogs) .
  • Enzyme Inhibition : PPAR-γ binding for metabolic disorders or α-glucosidase inhibition for diabetes, using fluorometric or colorimetric readouts .
  • Cytotoxicity : MTT assay on cell lines (e.g., HepG2 or MCF-7) to establish selectivity indices .

Q. How does the compound’s solubility profile impact experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (10–20 mg/mL). For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media. Sonication or heating (40–50°C) may aid dissolution .

Q. What are the key structural features contributing to its stability under storage?

  • The conjugated enone system in the thiazolidinone ring increases susceptibility to UV-induced degradation. Store in amber vials at –20°C under inert gas (N2/Ar) .
  • The sulfanylidene group is prone to oxidation; add antioxidants (e.g., BHT) to solid-state samples .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence biological activity?

  • 4-Hydroxy-3-methoxy substitution : Enhances antioxidant activity via radical stabilization, as seen in analogs with 74% DPPH scavenging at 50 µM .
  • Methylidene geometry (Z vs. E) : The Z-configuration optimizes steric alignment with PPAR-γ’s ligand-binding domain, improving affinity (Kd ~ 2.1 nM in docking studies) .
  • Side-chain elongation : 3-methylbutanoic acid improves solubility and bioavailability compared to shorter chains .

Q. What computational methods validate structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina) : Predicts binding modes with targets like PPAR-γ or α-glucosidase, correlating free energy scores (ΔG ≤ –8.5 kcal/mol) with experimental IC50 values .
  • DFT calculations : Analyzes electron distribution in the thiazolidinone ring, identifying nucleophilic sites (e.g., C4-oxo) for electrophilic modifications .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., metformin for antidiabetic activity) .
  • Solvent effects : DMSO concentrations >0.1% may artificially suppress activity; validate with solvent-only controls .
  • Batch variability : Characterize each synthetic batch via LC-MS to rule out impurity-driven discrepancies .

Q. What strategies optimize in vivo pharmacokinetics without altering core pharmacophores?

  • Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability; hydrolyze in vivo to release the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve half-life and target tissue accumulation .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

  • Single-crystal X-ray diffraction : Determines absolute configuration and hydrogen-bonding networks. For example, analogs show intramolecular H-bonds between the 4-hydroxy group and thiazolidinone carbonyl, stabilizing the Z-conformation .
  • Powder XRD : Detects polymorphic forms affecting solubility and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Reactant of Route 2
2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

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